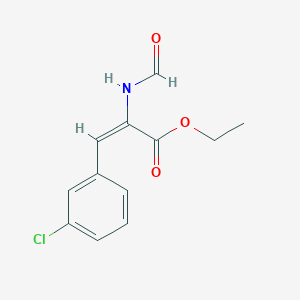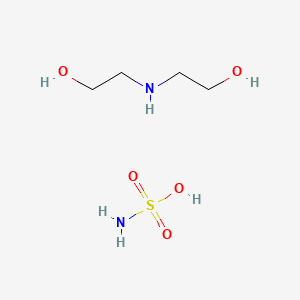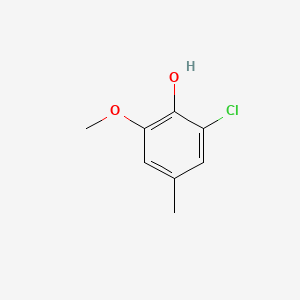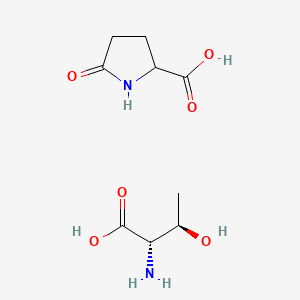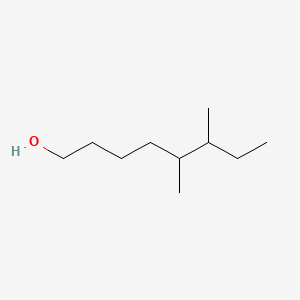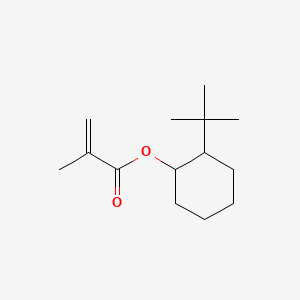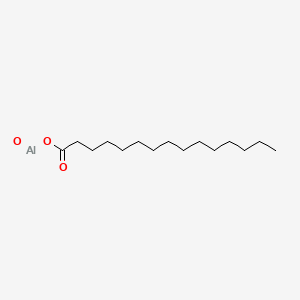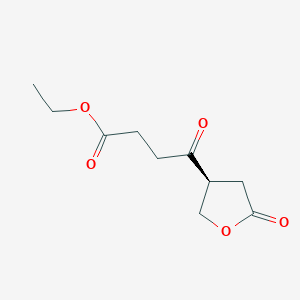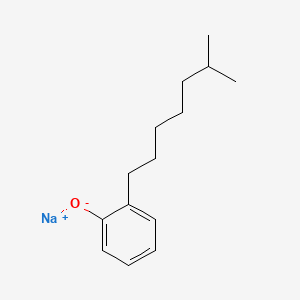
Sodium isooctylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium isooctylphenolate is a heterocyclic organic compound with the chemical formula C14H21NaO. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium isooctylphenolate can be synthesized through the reaction of isooctylphenol with sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete conversion. The general reaction is as follows:
C14H22O+NaOH→C14H21NaO+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where isooctylphenol and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then heated to facilitate the formation of the sodium salt. The product is subsequently purified through filtration and crystallization processes to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often occur in the presence of alkyl halides under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Phenolic derivatives
Substitution: Alkylated phenols
Applications De Recherche Scientifique
Sodium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of sodium isooctylphenolate involves its interaction with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in substrates. This reactivity is leveraged in organic synthesis to form new carbon-oxygen bonds. Additionally, its amphiphilic nature allows it to interact with lipid membranes, which is being explored for potential antimicrobial properties.
Comparaison Avec Des Composés Similaires
Sodium phenoxide (C6H5ONa): Similar in structure but lacks the isooctyl group, making it less hydrophobic.
Sodium p-cresolate (C7H7ONa): Contains a methyl group instead of an isooctyl group, resulting in different reactivity and solubility properties.
Uniqueness: Sodium isooctylphenolate’s unique structure, with its long hydrophobic isooctyl chain, imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactant production and biochemical assays.
Propriétés
Numéro CAS |
93922-02-2 |
|---|---|
Formule moléculaire |
C14H21NaO |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
sodium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C14H22O.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
Clé InChI |
XPYPERMVQIWTCW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCC1=CC=CC=C1[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
